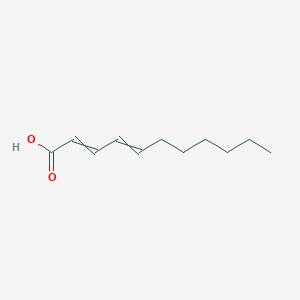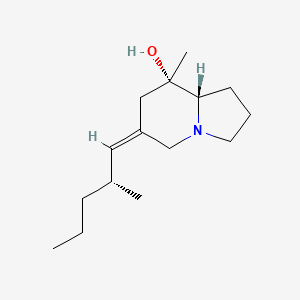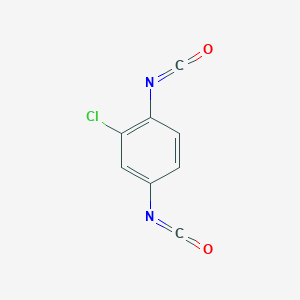
2-Chloro-1,4-diisocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,4-diisocyanatobenzene is an organic compound with the molecular formula C8H3ClN2O2. It is a derivative of benzene, characterized by the presence of two isocyanate groups and a chlorine atom attached to the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-diisocyanatobenzene typically involves the chlorination of 1,4-diaminobenzene followed by the reaction with phosgene. The process can be summarized as follows:
Chlorination: 1,4-diaminobenzene is treated with chlorine to introduce the chlorine atom at the desired position on the benzene ring.
Isocyanation: The chlorinated intermediate is then reacted with phosgene (COCl2) to form the diisocyanate groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and isocyanation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1,4-diisocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate groups can react with nucleophiles to form ureas, carbamates, and other derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Amines, alcohols, and water under mild to moderate temperatures.
Polymerization: Catalysts such as dibutyltin dilaurate (DBTDL) and reaction conditions including elevated temperatures and controlled atmospheres.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Polyurethanes: Resulting from polymerization reactions.
Applications De Recherche Scientifique
2-Chloro-1,4-diisocyanatobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various organic compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,4-diisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups are highly electrophilic, allowing them to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic and industrial applications to form stable products like ureas and polyurethanes.
Comparaison Avec Des Composés Similaires
1,4-Diisocyanatobenzene: Lacks the chlorine substituent but shares similar reactivity.
2,4-Diisocyanatotoluene: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
1,3-Diisocyanatobenzene: Differently substituted isomer with distinct reactivity patterns.
Uniqueness: 2-Chloro-1,4-diisocyanatobenzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of products formed. The chlorine substituent can participate in additional reactions, providing a broader range of synthetic possibilities compared to its non-chlorinated counterparts.
Propriétés
Numéro CAS |
76806-35-4 |
|---|---|
Formule moléculaire |
C8H3ClN2O2 |
Poids moléculaire |
194.57 g/mol |
Nom IUPAC |
2-chloro-1,4-diisocyanatobenzene |
InChI |
InChI=1S/C8H3ClN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H |
Clé InChI |
GBGORBREQNJWLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)Cl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
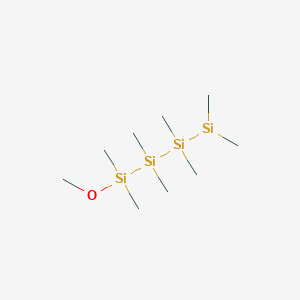
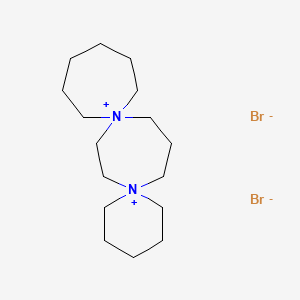
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
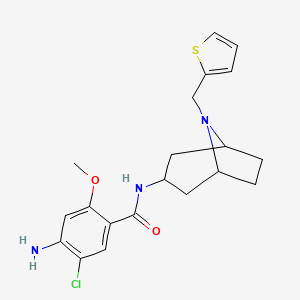
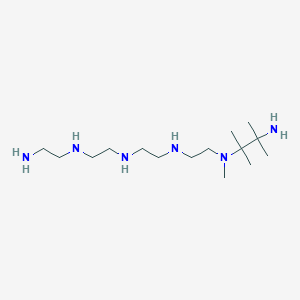



![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
